molecular formula C13H14ClNO B11873556 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol

Cat. No.: B11873556
M. Wt: 235.71 g/mol
InChI Key: YOZUFCNCAXSODV-UHFFFAOYSA-N
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Description

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is a chemical compound with the molecular formula C13H14ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound features a quinoline core substituted with chloro and methyl groups, along with an ethanol moiety, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-7,8-dimethylquinoline.

    Grignard Reaction: The 2-chloro-7,8-dimethylquinoline is reacted with ethylmagnesium bromide (Grignard reagent) under anhydrous conditions to form the corresponding alcohol.

    Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its quinoline core.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroquinolin-3-yl)ethanol: Lacks the methyl groups, resulting in different reactivity and biological activity.

    1-(2-Methylquinolin-3-yl)ethanol: Lacks the chloro group, affecting its chemical properties and applications.

    1-(2-Chloro-6,7-dimethylquinolin-3-yl)ethanol: Different position of methyl groups, leading to variations in its chemical behavior.

Uniqueness

1-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol is unique due to the specific positioning of its chloro and methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C13H14ClNO

Molecular Weight

235.71 g/mol

IUPAC Name

1-(2-chloro-7,8-dimethylquinolin-3-yl)ethanol

InChI

InChI=1S/C13H14ClNO/c1-7-4-5-10-6-11(9(3)16)13(14)15-12(10)8(7)2/h4-6,9,16H,1-3H3

InChI Key

YOZUFCNCAXSODV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=C(C=C2C=C1)C(C)O)Cl)C

Origin of Product

United States

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